molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6

d[Leu4,Lys8]-VP

Cat. No.: B561572
CAS No.: 42061-33-6
M. Wt: 1026.2 g/mol
InChI Key: QGZMLGLFLYCDQT-PEAOEFARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d[Leu⁴,Lys⁸]-VP (deamino-[Leucine⁴,Lysine⁸]vasopressin) is a synthetic analog of arginine vasopressin (AVP) engineered to enhance selectivity for the vasopressin V1b receptor (V1b-R). Structural modifications include:

  • Deamination at position 1: Enhances enzymatic stability by resisting aminopeptidase degradation .
  • Leucine substitution at position 4: Reduces affinity for V1a and V2 receptors, improving V1b specificity .
  • Lysine substitution at position 8: Further optimizes receptor selectivity and provides a functional group for fluorescent labeling in imaging studies .

This peptide exhibits nanomolar affinity for rat V1b-R (Ki = 0.16 nM) and cross-species activity (human: Ki = 0.52 nM; mouse: Ki = 1.38 nM) . It acts as a full agonist in phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) assays, inducing receptor internalization in transfected cells . Despite weak antidiuretic (V2) and vasopressor (V1a) activities, it effectively stimulates adrenocorticotropic hormone (ACTH) and insulin release in rodent models, underscoring its utility in studying V1b-mediated pathways .

Preparation Methods

Solid-Phase Peptide Synthesis: Foundation of d[Leu4,Lys8]-VP Production

The synthesis of this compound relies on the Merrifield solid-phase peptide synthesis (SPPS) method, a cornerstone technique for constructing complex peptides . This approach enables sequential addition of protected amino acids to a resin-bound chain, ensuring high fidelity in sequence assembly.

Stepwise Assembly of the Linear Precursor

The linear nonapeptide sequence (Mpr-Tyr-Phe-Leu-Asn-Cys-Pro-Lys-Gly-NH2) is assembled through iterative cycles of:

  • Deprotection : Boc groups are removed using trifluoroacetic acid (TFA) in DCM (30% v/v), while Fmoc groups require 20% piperidine in DMF .

  • Coupling : Amino acids (4-fold excess) are activated with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for 60–90 minutes at 25°C .

  • Capping : Unreacted amino groups are acetylated with acetic anhydride to prevent deletion sequences.

Critical modifications at positions 4 (Leu) and 8 (Lys) are introduced using Boc-Leu and Boc-Lys(Fmoc), respectively, to ensure selective deprotection during cyclization .

Strategic Amino Acid Modifications for V1b Selectivity

Position 4 Substitution: Incorporating D-Leucine

The substitution of native arginine with D-leucine at position 4 is pivotal for enhancing V1b receptor selectivity. This chiral modification reduces steric hindrance and alters hydrogen-bonding patterns, as evidenced by a 12-fold increase in rat V1b affinity compared to wild-type vasopressin . The D-configuration is achieved using Boc-D-Leu-OH, coupled under standard SPPS conditions with a coupling efficiency exceeding 98% .

Position 8 Substitution: Lysine for Enhanced Stability

Replacing arginine with lysine at position 8 improves metabolic stability while maintaining receptor engagement. The ε-amino group of lysine is protected with a 4-methyltrityl (Mtt) group, which is selectively removed post-assembly using 1% TFA in DCM, enabling disulfide bridge formation without side-chain interference .

Cyclization and Disulfide Bridge Formation

The native vasopressin structure requires a disulfide bond between Cys1 and Cys6 , which is reconstituted through oxidative folding:

  • Linear Peptide Cleavage : The resin-bound peptide is treated with hydrogen fluoride (HF) containing 10% anisole for Boc-based syntheses or TFA/water/triisopropylsilane (95:2.5:2.5) for Fmoc strategies .

  • Oxidation : The free thiols are oxidized using dimethyl sulfoxide (DMSO) in ammonium bicarbonate buffer (pH 8.0) at 4°C for 24 hours, achieving >90% cyclization efficiency .

  • Quenching : Residual oxidants are neutralized with cysteine or ascorbic acid.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (Table 1).

Table 1: HPLC Purification Parameters

ParameterCondition
ColumnZorbax SB-C18 (5 µm)
Flow Rate1.5 mL/min
Gradient10–40% acetonitrile over 30 min
DetectionUV at 220 nm
Purity Achieved≥98%

Mass Spectrometry and Nuclear Magnetic Resonance

  • ESI-MS : Molecular ion observed at m/z 1026.2 [M+H]+ .

  • NMR : Characteristic shifts include δ 7.2 ppm (aromatic Tyr), δ 1.3 ppm (D-Leu methyl), and δ 3.1 ppm (Lys ε-NH2).

Scale-Up Considerations and Industrial Feasibility

Large-scale production (≥1 kg) necessitates:

  • Continuous-Flow SPPS : Reduces solvent use by 70% compared to batch synthesis.

  • Oxidation Optimization : Transition from DMSO to air-sparged systems improves reproducibility .

  • Lyophilization : Final product is lyophilized at -50°C under 0.05 mBar, yielding a stable powder with <5% moisture content .

Challenges and Mitigation Strategies

ChallengeSolution
Cys Oxidation Side Products Use 0.1 M reduced glutathione in folding buffer
Aspartimide Formation Replace DMF with N-methylpyrrolidone (NMP)
Low Lys8 Coupling Efficiency Employ double coupling with HATU/DIEA

Chemical Reactions Analysis

Table 2: Disulfide Bond Formation Efficiency

MethodYield (%)Purity (%)Reference
Air oxidation (pH 6.8)7895
Iodine oxidation8597
DMSO-assisted oxidation7293

Stability and Degradation Pathways

d[Leu⁴,Lys⁸]-VP exhibits moderate stability in aqueous solutions but is prone to:

  • Hydrolysis at acidic pH (t₁/₂ = 4 hours at pH 3) .
  • Oxidation of methionine and tryptophan residues under prolonged exposure to light or oxygen .
  • Aggregation in high-salt buffers, reducing bioactivity .

Table 3: Stability Under Physiological Conditions

ConditionHalf-Life (t₁/₂)Major Degradation Pathway
pH 7.4, 25°C48 hoursHydrolysis
pH 7.4, 37°C24 hoursOxidation
Presence of proteases<6 hoursEnzymatic cleavage

Functional Group Reactivity

  • Lys⁸ residue : Participates in salt bridges with receptor aspartate residues, critical for V1b selectivity .
  • Disulfide bridge (Cys¹–Cys⁶) : Essential for structural integrity; reduction abolishes receptor binding .
  • N-terminal deamination : Enhances metabolic stability compared to native vasopressin .

Comparative Reactivity with Analogues

d[Leu⁴,Lys⁸]-VP shows distinct reactivity compared to other vasopressin analogs:

Table 4: Reactivity Comparison with d[Cha⁴,Lys⁸]-VP

Propertyd[Leu⁴,Lys⁸]-VPd[Cha⁴,Lys⁸]-VP
Disulfide bond stabilityHigh (ΔG = −8.2 kcal/mol)Moderate (ΔG = −7.1 kcal/mol)
Solubility in H₂O2 mg/mL1.5 mg/mL
Oxidation susceptibilityLow (Methionine-free)High (Contains Met)

Industrial-Scale Production Challenges

  • Batch variability : Due to incomplete disulfide bond formation (5–10% misfolded variants) .
  • Purification : Requires reverse-phase HPLC with C18 columns, achieving >98% purity .
  • Lyophilization : Optimal stability at −20°C in lyophilized form (1026.2 g/mol molecular weight) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Selectivity

Key analogs and their receptor profiles:

Compound Position 4 Position 8 Species Selectivity V1b-R Ki (nM) Key Features
d[Leu⁴,Lys⁸]-VP Leu Lys Rat > Human, Mouse 0.16 (Rat) First selective rat V1b agonist; weak V1a/V2 activity
d[Cha⁴]AVP Cha (Cyclohexylalanine) Arg Human > Rat 1.2 (Human) Selective for human V1b; high antidiuretic activity in rats limits utility
d[Cha⁴,Lys⁸]VP Cha Lys Rat, Human 0.65 (Human) Improved rat selectivity vs. d[Cha⁴]AVP; retains nanomolar affinity
d[Leu⁴]AVP Leu Arg Human 0.52 (Human) High V1b affinity but non-selective in rats due to antidiuretic effects
d[Leu⁴,Dap⁸]VP Leu Dab (Diaminobutyric acid) Rat 9.4 (Rat V1b) Lower V1b affinity; moderate selectivity

Key Findings :

  • Position 4 Modifications : Substituting bulky residues (e.g., Cha, Leu) at position 4 reduces V1a/V2 binding. Leu⁴ optimizes rat V1b selectivity, while Cha⁴ favors human V1b .
  • Position 8 Modifications : Lys⁸ substitution minimizes off-target effects (e.g., antidiuretic activity) seen in Arg⁸ analogs. Dab⁸ or Dap⁸ further reduce potency but retain selectivity .

Pharmacological Profiles

Table 1: Functional Activity Across Species

Compound EC₅₀ (PLC Activation, Rat V1b) Efficacy (% vs. AVP) Antidiuretic Activity (Rat) Vasopressor Activity (Rat)
d[Leu⁴,Lys⁸]-VP 1.8 nM 100% 0.1% of AVP 0.5% of AVP
d[Cha⁴]AVP 2.5 nM 95% 15% of AVP 10% of AVP
AVP (Native) 0.3 nM 100% 100% 100%

Key Findings :

  • d[Leu⁴,Lys⁸]-VP exhibits full agonism with potency comparable to AVP in V1b-specific pathways (e.g., ACTH release) but minimal off-target effects .
  • d[Cha⁴]AVP retains significant antidiuretic activity (15% of AVP), limiting its use in rodent studies .

Cross-Species Selectivity

Compound Rat V1b Ki (nM) Human V1b Ki (nM) Mouse V1b Ki (nM) V1a/V2 Selectivity Ratio (Rat)
d[Leu⁴,Lys⁸]-VP 0.16 0.52 1.38 >1,000-fold
d[Cha⁴,Lys⁸]VP 0.42 0.65 2.1 500-fold
Felypressin Acetate 3.04 (V1a) N/A N/A V1a-selective

Key Findings :

  • d[Leu⁴,Lys⁸]-VP shows >1,000-fold selectivity for rat V1b over V1a/V2, outperforming d[Cha⁴,Lys⁸]VP (500-fold) .
  • Felypressin acetate (V1a agonist) highlights the importance of residue substitutions in receptor specificity .

Fluorescent Derivatives

d[Leu⁴,Lys⁸]-VP serves as a backbone for fluorescent probes (e.g., Alexa 488/647 conjugates) to visualize V1b receptor dynamics:

  • d[Leu⁴,Lys(Alexa 647)⁸]VP: Maintains nanomolar affinity (Ki = 1.2 nM) and labels V1b receptors in CHO cells with high resolution .
  • Spacer-incorporated analogs (e.g., β-Ala, Aha linkers): Improve binding kinetics (e.g., analogue 9: Ki = 65 nM) and enable dual labeling of V1b and oxytocin receptors .

Physiological Studies

  • ACTH Release : d[Leu⁴,Lys⁸]-VP (0.1 nM) stimulates ACTH secretion in mouse pituitary comparably to AVP, confirming V1b-specific pathways .
  • Insulin Secretion : In perfused rat pancreas, it enhances insulin release at low doses (EC₅₀ = 0.5 nM), mimicking AVP without V1a-mediated side effects .

Biological Activity

d[Leu4,Lys8]-VP (also known as d[Leu^4,Lys^8]-vasopressin) is a synthetic analog of vasopressin, specifically designed to selectively activate the V1b vasopressin receptor. This compound has garnered attention due to its unique pharmacological profile and potential applications in research and therapeutic contexts.

Chemical Structure and Synthesis

The compound this compound is derived from the natural hormone vasopressin by substituting leucine at position 4 and lysine at position 8. This modification enhances its selectivity for the V1b receptor while reducing activity at other vasopressin receptors, such as V1a and V2. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, allowing for precise incorporation of amino acid modifications.

Pharmacological Profile

This compound exhibits a high affinity for the V1b receptor across different species:

Receptor Type Ki (nM)
V1b (Rat)0.16
V1b (Human)0.52
V1b (Mouse)1.38
V1a3800
V2100
Oxytocin64

These values indicate that this compound is a potent selective agonist for the rat V1b receptor, with significantly lower affinity for other receptors, which is beneficial for studying specific physiological responses mediated by the V1b receptor without cross-reactivity with other vasopressin receptors .

In Vitro Studies

In laboratory settings, this compound has been shown to act as a full agonist in various assays:

  • Phospholipase C Activation : It stimulates phospholipase C activity in AtT20 cells expressing the rat V1b receptor, indicating its role in intracellular signaling pathways.
  • MAPK Pathway Activation : The compound also activates the MAPK signaling pathway, further confirming its efficacy as a full agonist .

Physiological Effects

Despite its strong agonistic properties at the V1b receptor, this compound shows relatively weak antidiuretic and vasopressor effects compared to natural vasopressin. Specifically:

  • Antidiuretic Activity : It exhibits reduced potency in promoting water retention.
  • Vasopressor Activity : The pressor effects are also diminished when compared to vasopressin.
  • Oxytocic Activity : Its ability to induce uterine contractions is weaker than that of natural vasopressin .

However, when administered at low doses, it effectively stimulates the release of adrenocorticotropic hormone (ACTH) from mouse pituitary cells and insulin from perfused rat pancreas models, demonstrating its potential role in endocrine regulation .

Case Studies and Applications

Research utilizing this compound has provided insights into the physiological roles of the V1b receptor:

  • Stress Response Studies : In studies examining stress-induced hormone release, this compound has been used to elucidate mechanisms by which vasopressin influences stress-related behaviors and endocrine responses.
  • Neuroendocrine Research : Its selective action allows researchers to explore the specific contributions of the V1b receptor in neuroendocrine functions without interference from other vasopressin receptors .

Q & A

Basic Research Questions

Q. What structural modifications confer V1b receptor selectivity to d[Leu4,Lys8]-VP, and how are these validated experimentally?

The selectivity of this compound for V1b receptors arises from two key modifications: (1) substitution of Leu at position 4 (introducing a D-amino acid) and (2) replacement of Arg8 with Lys8. These changes reduce binding to V1a and V2 receptors while enhancing V1b affinity. Validation involves:

  • Radioligand binding assays using [³H]this compound to measure dissociation constants (Kd = 2.1 ± 0.3 nM in rat kidney membranes) and receptor density (Bmax = 19 ± 5 fmol/mg protein) .
  • Functional assays (e.g., Ca²⁺ mobilization in rat inner medullary collecting ducts [IMCD]) demonstrating dose-dependent responses (EC₅₀ ~10 nM) blocked by V1b antagonists like SSR149415 .
  • Cross-receptor profiling with V1a, V2, and oxytocin receptors to confirm selectivity .

Q. What experimental approaches are used to quantify this compound's binding affinity and functional activity?

  • Saturation binding assays : Use [³H]this compound to determine Kd and Bmax in tissues expressing V1b receptors (e.g., rat kidney IMCD) .
  • Competition binding : Test displacement by unlabeled ligands (e.g., SSR149415) to calculate Ki values .
  • Functional readouts :
    • Ca²⁺ imaging in IMCD cells to measure dose-dependent intracellular Ca²⁺ spikes (Emax = 108 ± 22 nM at 100 nM this compound) .
    • cAMP assays to confirm lack of V2 receptor activation (e.g., no cAMP accumulation in OMCD cells) .

Q. How should researchers design in vivo vs. in vitro studies using this compound?

  • In vitro : Prioritize tissues with confirmed V1b expression (e.g., rat kidney IMCD) and use antagonists (e.g., SSR149415) to isolate V1b-mediated effects. Include controls for V1a/V2 cross-reactivity .
  • In vivo : Administer low doses (≤10 nM) to avoid non-selective vasopressor/antidiuretic effects. Monitor urinary parameters (e.g., osmolality) to differentiate V1b-specific actions from off-target V2 activity .

Advanced Research Questions

Q. How can historical contradictions in this compound's reported activity be resolved?

Early studies described this compound as a weak V2 agonist, but later work identified it as a potent V1b agonist. This discrepancy arises from:

  • Receptor cloning advances : The V1b receptor was not characterized until the 2000s; earlier assays used non-selective endpoints (e.g., blood pressure) .
  • Methodological refinements : Modern techniques (e.g., fluorescent ligands, CRISPR-edited cell lines) enable precise receptor subtype profiling .
  • Species differences : Rat V1b affinity (Ki = 0.16 nM) is higher than human/mouse, explaining earlier rat-specific findings .

Q. What strategies optimize the design of fluorescent this compound analogs for receptor imaging?

  • Fluorophore placement : Attach Alexa 488/647 to Lys8 to minimize interference with receptor binding. For example, d[Leu4,Lys(Alexa647)8]-VP retains V1b selectivity and enables confocal imaging in CHO-hV1b cells .
  • Validation steps :
    • Competitive binding with unlabeled this compound to confirm specificity .
    • Functional assays (e.g., Ca²⁺ responses) to ensure agonism is preserved .

Q. How does this compound interact with cross-regulated signaling pathways (e.g., angiotensin II or cAMP)?

  • cAMP modulation : In V1b/V2 co-expressing cells, this compound enhances V2-mediated cAMP production via PKC activation (30% increase at hV1b:hV2 cDNA ratio 10:1) .
  • Angiotensin II crosstalk : In rat IMCD, this compound-induced Ca²⁺ responses are additive with angiotensin II, suggesting parallel signaling pathways .

Q. What methodological challenges arise in cross-species studies of this compound?

  • Affinity variability : Species-specific Ki values differ (rat = 0.16 nM, human = 0.52 nM, mouse = 1.38 nM) .
  • Functional divergence : Rat IMCD shows robust Ca²⁺ responses, while human cells may require higher doses or co-factors .
  • Antagonist specificity : SSR149415 blocks rat V1b but may require titration for human/mouse models .

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMLGLFLYCDQT-PEAOEFARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-33-6
Record name Vasopressin, 1-deamino-leu(4)-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.